Anti-Mycobacterial Potency Relative to First-Line Drugs and Para-Chloro Isomer
In the Alamar Blue susceptibility test against M. tuberculosis H₃₇Rv, the 3‑chloro derivative (compound 2f) is reported among the most active congeners alongside the 4‑chloro isomer (2g), 4‑fluoro (2j), 2‑methoxy (2q), and 2‑cyano (2k) derivatives, all exhibiting MICs in the range 0.31–0.62 µg/mL [1]. The 2‑methoxy derivative (2q) achieved an MIC of 0.31 µg/mL, while isoniazid (INH) showed an MIC of 0.2 µg/mL [1][2]. Although the exact MIC for the 3‑chloro compound was not disclosed separately, its inclusion in the 0.31–0.62 µg/mL tier places it within the same order of magnitude as INH and rifampicin, exceeding the activity of the majority of 22 tested monosubstituted derivatives [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC reported among 0.31–0.62 µg/mL (compound 2f, m-Cl) |
| Comparator Or Baseline | Isoniazid (INH) MIC = 0.2 µg/mL; 2q (o-OCH₃) MIC = 0.31 µg/mL; 2k (o-CN) MIC = 0.62 µg/mL |
| Quantified Difference | 3‑Cl derivative is 1.5–3.1× less potent than INH but equivalent to 2k; exact value not individually disclosed. |
| Conditions | Mycobacterium tuberculosis H₃₇Rv, Alamar Blue susceptibility test, 7H9 broth. |
Why This Matters
This data identifies the 3‑chloro substitution as one of the few halogenation patterns that maintain near‑isoniazid potency, making the compound a prioritized scaffold for anti‑TB lead optimization.
- [1] Lourenço, M. C., et al. (2008). Synthesis and anti-mycobacterial activity of (E)-N′-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. European Journal of Medicinal Chemistry, 43(6), 1344–1347. View Source
- [2] Malhotra, M., Sharma, G., & Deep, A. (2012). Synthesis and characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Acta Poloniae Pharmaceutica, 69(4), 637–644. View Source
